

# Spectroscopic Analysis of Methyl 3-chloropropionate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-chloropropionate

Cat. No.: B1361392

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This guide provides a comprehensive overview of the key spectroscopic data for **Methyl 3-chloropropionate** (CAS No. 6001-87-2), a significant compound in organic synthesis.<sup>[1]</sup> The document is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring such data.

## Molecular Structure and Properties:

- Molecular Formula: C<sub>4</sub>H<sub>7</sub>ClO<sub>2</sub><sup>[2][3]</sup>
- Molecular Weight: 122.55 g/mol <sup>[2][3]</sup>
- IUPAC Name: methyl 3-chloropropanoate<sup>[4][5]</sup>
- Structure:

## Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **Methyl 3-chloropropionate**, providing a clear reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data Solvent:  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.75	Triplet (t)	2H	Cl- $\text{CH}_2$ -
~2.85	Triplet (t)	2H	- $\text{CH}_2$ -C=O
~3.70	Singlet (s)	3H	O- $\text{CH}_3$

Note: Predicted values based on typical chemical shifts and splitting patterns for the structure. Actual values may vary slightly. In the  $^1\text{H}$  NMR spectrum, distinct signals correspond to the methyl ester protons and the two methylene groups.[\[6\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data Solvent:  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ ) ppm	Assignment
170.5	C=O (Ester Carbonyl)
52.0	O- $\text{CH}_3$ (Methoxy Carbon)
39.0	- $\text{CH}_2$ -C=O
38.5	Cl- $\text{CH}_2$ -

Source: Data adapted from SpectraBase.[\[7\]](#)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2950	Medium	C-H Stretch (Alkyl)
~1740	Strong	C=O Stretch (Ester)
~1200	Strong	C-O Stretch (Ester)
~750	Medium	C-Cl Stretch (Alkyl Halide)

Note: These are characteristic frequency ranges. The exact peak positions can vary.

## Mass Spectrometry (MS)

Table 4: Major Fragments in Electron Ionization (EI) Mass Spectrum

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment (Proposed Fragment)
122/124	5 / 1.6	[M] <sup>+</sup> (Molecular ion, showing <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern)
87	100	[M - Cl] <sup>+</sup>
63/65	35 / 11	[CH <sub>2</sub> CH <sub>2</sub> Cl] <sup>+</sup>
59	55	[COOCH <sub>3</sub> ] <sup>+</sup>
49	30	[CH <sub>2</sub> Cl] <sup>+</sup>

Source: Data compiled from the NIST WebBook.[\[2\]](#)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

### NMR Spectroscopy Protocol (Liquid Sample)

This protocol describes the standard procedure for preparing and analyzing a liquid sample using a high-resolution NMR spectrometer.

- Sample Preparation:

- Accurately weigh the sample. For  $^1\text{H}$  NMR, 1-10 mg is generally sufficient.[8][9] For the less sensitive  $^{13}\text{C}$  NMR, a higher quantity of 5-50 mg is recommended.[8][10]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.[8][10] The solvent should not have signals that overlap with the analyte peaks.[10]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[10]

- Sample Filtration and Transfer:

- To remove any particulate matter that could degrade spectral resolution, filter the solution. [8] This is typically done by passing the solution through a Pasteur pipette plugged with a small amount of glass wool directly into a 5 mm NMR tube.[8]
- The final volume in the NMR tube should result in a column height of about 4-5 cm.[8][11]

- Instrumental Analysis:

- Wipe the outside of the NMR tube to remove any contaminants before inserting it into the spectrometer's spinner turbine.[10]
- Insert the sample into the NMR magnet.
- Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[10]
- Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks.[10]
- Tuning: The probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ).[10]
- Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[10]

- Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

## IR Spectroscopy Protocol (Neat Liquid)

For pure liquid samples like **Methyl 3-chloropropionate**, the "neat" film method is straightforward and common.[12]

- Sample Preparation (Salt Plate Method):
  - Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.[13]
  - Using a Pasteur pipette, place one or two drops of the liquid sample onto the center of one plate.[12][13]
  - Carefully place the second plate on top, spreading the liquid into a thin, even film between the plates.[13] Avoid introducing air bubbles.
- Sample Preparation (ATR Method):
  - Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample preparation.[14]
  - Simply place a single drop of the liquid sample directly onto the surface of the ATR crystal. [14]
- Instrumental Analysis:
  - Place the prepared sample holder (salt plate sandwich or ATR unit) into the sample compartment of the FTIR spectrometer.
  - Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[15]
  - Acquire the spectrum of the sample.
  - After analysis, thoroughly clean the salt plates with a dry solvent (like acetone) or the ATR crystal and return them to storage.[12][13]

## Mass Spectrometry Protocol (LC-MS)

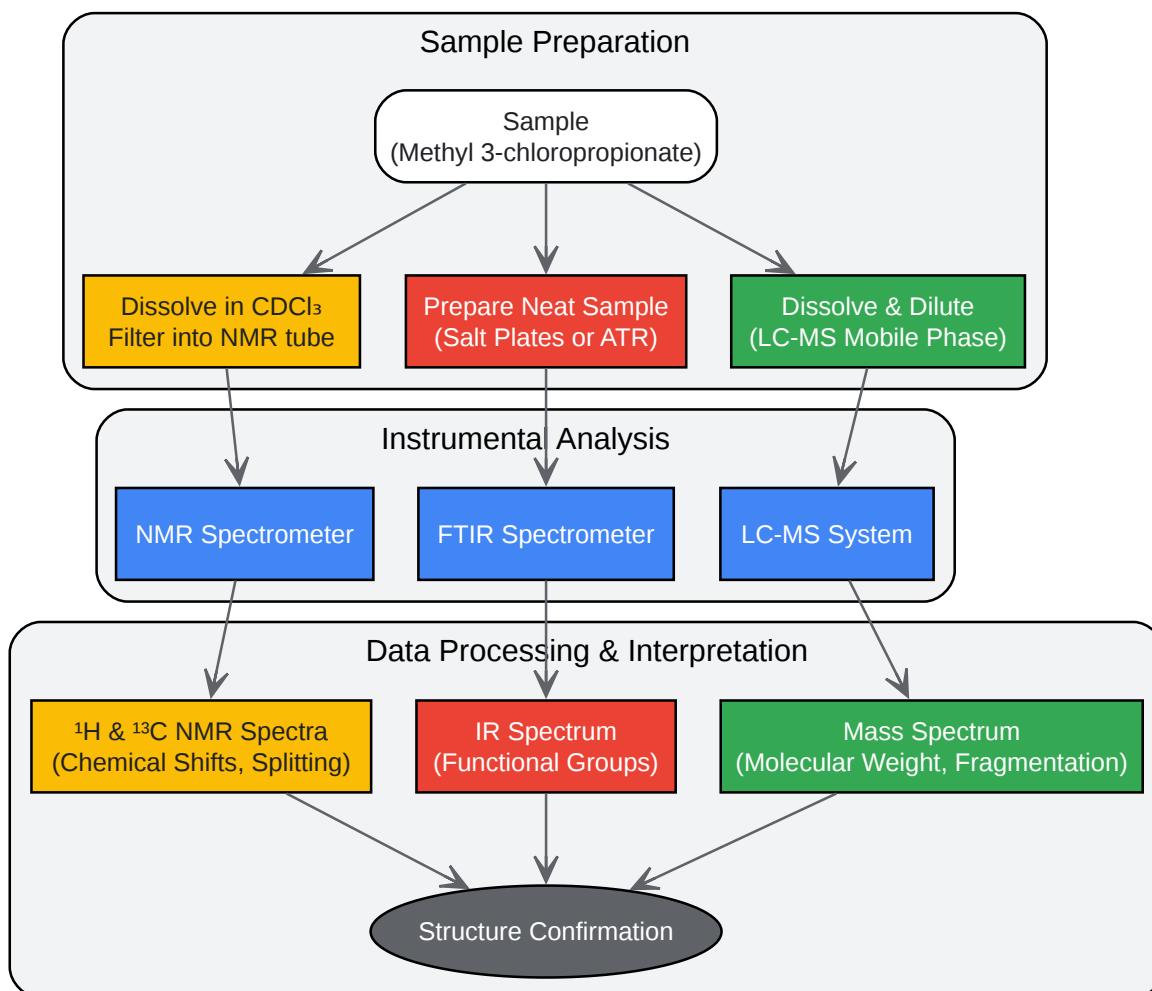
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing liquid samples.[\[16\]](#)

- Sample Preparation:
  - Solubilization: Dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[\[17\]](#)
  - Dilution: Dilute the sample to an appropriate concentration to avoid detector saturation.
  - Filtration: Filter the sample through a syringe filter (e.g., 0.22  $\mu\text{m}$ ) to remove any particulates that could clog the LC system.
- Instrumental Analysis:
  - Chromatography: Inject the prepared sample into the LC system. The sample is passed through a chromatographic column (e.g., C18 reverse-phase) which separates the analyte from any impurities. A typical mobile phase might consist of a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.[\[18\]](#)
  - Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for polar organic molecules.[\[16\]](#)
  - Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.[\[16\]](#)
  - Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow from sample preparation to structural confirmation.

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